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Compound of Interest

Compound Name: C25H30FN304

Cat. No.: B12623442

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the chemical compound C25H30FN304 and a related benzofuran-2-
carboxamide derivative, focusing on available efficacy data and experimental methodologies.

The compound C25H30FN304, chemically identified as 2-(4-fluorophenyl)-N-methyl-6-(2-
morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, is a complex
heterocyclic molecule. While its specific biological activity and efficacy have not been
extensively reported in publicly available literature, its core structure, a benzofuran-2-
carboxamide, is a scaffold of significant interest in medicinal chemistry. Derivatives of this
scaffold have demonstrated a wide range of pharmacological activities, including anticancer,
neuroprotective, and immunomodulatory effects.[1][2][3]

To provide a framework for potential efficacy, this guide compares C25H30FN304 with a
studied benzofuran-2-carboxamide derivative, 7-methoxy-N-(2-methylphenyl)benzofuran-2-
carboxamide (Compound 1f), which has reported neuroprotective and antioxidant properties.[2]

[4]

Quantitative Data Summary

As of the latest literature review, specific quantitative efficacy data for C25H30FN304 is not
available. The following table summarizes the reported efficacy of the related compound, 7-
methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).
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Compound Assay Endpoint Result Reference
C25H30FN304 Not Available Not Available Not Available
Showed the most
potent and
efficacious
Neuroprotection neuroprotective
7-methoxy-N-(2- ) )
against NMDA- action among the
methylphenyl) )
induced o tested
benzofuran-2- % Cell Viability [2][4]

carboxamide
(Compound 1f)

excitotoxicity in
primary rat

cortical neurons

derivatives, with
its effect being
almost
comparable to
memantine at 30
MM [2][4]

Inhibition of
NMDA-induced
Reactive Oxygen
Species (ROS)

generation

Exhibited mild to
moderate
inhibition of ROS
production at
100-300 pM

concentrations.

[4]

% Inhibition

[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the related

compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Neuroprotection Assay against NMDA-Induced
Excitotoxicity

e Cell Culture: Primary cortical neuronal cells were prepared from the cerebral cortices of 17-

day-old rat embryos. Cells were plated on poly-L-lysine-coated 48-well plates at a density of

1.5 x 1075 cells/well and cultured in Neurobasal medium supplemented with B27, GlutaMAX,
and penicillin-streptomycin.
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o Treatment: After 7-9 days in culture, neurons were pre-treated with various concentrations of
the test compounds for 1 hour. Subsequently, excitotoxicity was induced by treating the cells
with 200 uM N-methyl-D-aspartate (NMDA) for 10 minutes in the presence of the test
compounds.

 Viability Assessment: Cell viability was determined 20-24 hours after NMDA treatment using
the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The
absorbance was measured at 570 nm using a microplate reader.[4]

Inhibition of NMDA-Induced Reactive Oxygen Species
(ROS) Generation

o Cell Culture and Treatment: Primary cortical neurons were cultured as described above.
After 7-9 days, cells were treated with the test compounds for 1 hour, followed by the
addition of 200 yM NMDA.

» ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe
2',7'-dichlorofluorescin diacetate (DCF-DA). Following NMDA treatment, cells were incubated
with DCF-DA for 30 minutes. The fluorescence intensity was measured at an excitation
wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence
microplate reader.[4]
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Figure 1. Logical flow for the comparative analysis of C25H30FN304.
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Figure 2. Workflow of the neuroprotection assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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